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Blood group B antigen hexaose type 2

Cat. No.: B1165503
Attention: For research use only. Not for human or veterinary use.
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Description

Blood group B antigen hexaose type 2 is a defined neutral oligosaccharide representing the terminal epitope of the blood group B antigen on type 2 core chains. Its structure is Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc . This hexasaccharide is an essential tool in glycobiology research for studying carbohydrate-protein interactions, particularly those involving the ABO blood group system . This compound is invaluable for investigating host-pathogen interactions, as ABH blood group antigens can function as ligands for various viruses and bacteria, including some strains of Helicobacter pylori . It also serves as a critical standard in analytical chemistry for typing blood-group determinants. When analyzed using negative-ion ESI-CID-MS/MS, it produces characteristic fragmentations that help identify blood-group and chain types, making it a reference compound for method development and validation in mass spectrometry . Furthermore, researchers can use this antigen to study its role in other biological contexts, such as cellular differentiation and oncogenesis, where related antigens like Globo-H are highly expressed on cancer cells . The product is offered with high purity (typically ≥95% by HPLC or >90% by NMR) and its structure is confirmed by 1H NMR and 13C NMR analysis . It is supplied as a dry solid and should be stored at -20°C to maintain stability . This reagent is For Research Use Only. It is not intended for diagnostic procedures or for human or animal consumption.

Properties

Molecular Formula

C34H58N2O25

Synonyms

Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc C38H65NO30

Origin of Product

United States

Structural Characterization and Elucidation Methodologies in Research

Detailed Glycan Structure of Blood Group B Antigen Hexaose Type 2

The identity of this antigen is encoded in its unique sequence of six sugar units and the specific chemical bonds that connect them.

The this compound is a hexasaccharide, meaning it is composed of six individual sugar units. elicityl-oligotech.com Its chemical formula is C₃₈H₆₅NO₃₀. elicityl-oligotech.comelicityl-oligotech.com The structure is branched, featuring a main chain with a fucose sugar attached. The specific monosaccharides and the glycosidic linkages connecting them are crucial for its antigenic properties. The full structure is Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.com

The linkages are formed when a hydroxyl group of one saccharide reacts with the anomeric carbon of another. wikipedia.org The stereochemistry of this linkage, designated as either alpha (α) or beta (β), is critical for the molecule's three-dimensional shape and biological function. nih.gov The B antigen is specifically defined by the terminal D-galactose (Gal) residue linked to the precursor H antigen. nih.govyoutube.com

The specific linkages within the this compound are detailed below:

Linkage DescriptionMonosaccharide 1Anomeric LinkageMonosaccharide 2Linkage Position
Terminal (Immunodominant) SugarGalactose (Gal)αGalactose (Gal)1→3
Fucose BranchFucose (Fuc)αGalactose (Gal)1→2
Type 2 Core Defining LinkageGalactose (Gal)βGlcNAc1→4
Internal Linkage 1GlcNAcβGalactose (Gal)1→3
Internal Linkage 2Galactose (Gal)βGlucose (Glc)1→4

This table details the specific glycosidic bonds connecting the monosaccharide units of the this compound.

Blood group antigens are synthesized by the sequential addition of sugars to a precursor chain by enzymes called glycosyltransferases. youtube.com The foundation of the this compound is a "Type 2" oligosaccharide chain. nih.govglyxera.com Type 2 chains are characterized by a galactose linked to an N-acetylglucosamine (GlcNAc) residue via a β(1→4) bond (Galβ1-4GlcNAc). nih.gov This distinguishes them from Type 1 chains, which feature a β(1→3) linkage. elicityl-oligotech.comnih.gov

The biosynthesis proceeds from this Type 2 chain. First, a fucosyltransferase enzyme adds a fucose molecule to create the H antigen, which is the immediate precursor for both A and B antigens. nih.govnih.gov Subsequently, for individuals with blood type B, a specific glycosyltransferase (α-1,3-galactosyltransferase) attaches a terminal galactose in an α(1,3) linkage to the galactose of the H antigen, completing the synthesis of the B antigen structure. nih.gov The Type 2 chain is the most common precursor found on the surface of red blood cells. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis

Verifying the complex structure of oligosaccharides such as the this compound requires powerful analytical methods. Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis are used to purify the compound and confirm its identity against a standard. glyxera.com However, for complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Proton (¹H) NMR is a fundamental first step in the structural verification of oligosaccharides. The spectrum provides a unique fingerprint of the molecule. Of particular importance are the signals from the anomeric protons (the proton on C1 of each sugar residue). These protons reside in a distinct chemical environment and their signals appear in a relatively uncongested region of the spectrum.

The chemical shift and coupling constants of these anomeric signals are highly diagnostic:

Anomeric Configuration: The orientation of the linkage (α or β) strongly influences the chemical shift of the anomeric proton.

Linkage Position: The specific carbon on the adjacent sugar to which the monosaccharide is linked can be inferred from the proton's environment.

For the this compound, ¹H-NMR would be used to confirm the presence and configuration of all six anomeric protons corresponding to the known structure.

Monosaccharide in ChainAnomeric ConfigurationExpected ¹H Anomeric Proton Type
Terminal Galactoseαα-anomer
Fucoseαα-anomer
Sub-terminal Galactoseββ-anomer
N-acetylglucosamine (GlcNAc)ββ-anomer
Internal Galactoseββ-anomer
GlucoseReducing End (α/β mix)α- and β-anomers

This table outlines the expected anomeric configurations for the non-reducing sugar residues in the hexaose chain, which can be verified by ¹H-NMR.

While ¹H-NMR is powerful, the spectra of large molecules like hexasaccharides can suffer from signal overlap. To overcome this, researchers employ high-resolution, multi-dimensional NMR experiments. These techniques separate signals across two or more frequency dimensions, allowing for unambiguous assignment of nearly every proton and carbon atom in the structure.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons within a sugar ring, helping to trace the connectivity within each monosaccharide.

2D Total Correlation Spectroscopy (TOCSY): This is an extension of COSY that reveals correlations between all protons within a single sugar residue's spin system, making it easier to identify which signals belong to which sugar.

2D Heteronuclear Single Quantum Coherence (HSQC): This is a crucial experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning the carbon skeleton of each sugar.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in three-dimensional space, even if they are not directly bonded. This is the primary method for determining the sequence of sugars, as it can detect spatial proximity between the anomeric proton of one sugar and a proton on the adjacent sugar at the linkage site.

In the broader field of blood group antigen research, advanced NMR methods like ¹H,¹⁵N TROSY-HSQC have been used to study the conformational changes that occur when the glycosyltransferase enzymes bind to their sugar substrates, highlighting the power of these techniques to probe not just structure but also dynamic interactions. nih.gov

Mass Spectrometry (MS) for Glycan Sequencing and Compositional Analysis

Mass spectrometry has become a cornerstone technique for the structural analysis of carbohydrates, offering high sensitivity for profiling glycan mixtures and detailed sequencing of individual oligosaccharide chains. researchgate.net

Negative-Ion Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS)

Negative-ion electrospray ionization tandem mass spectrometry with collision-induced dissociation (ESI-CID-MS/MS) is a powerful method for the characterization of blood group antigens, including the B hexaose type 2. researchgate.netlibretexts.org This technique is particularly effective for analyzing reducing sugars, as the characteristic fragmentation patterns crucial for structural determination occur uniquely under negative-ion conditions, and not with reduced alditols or in positive-ion mode. researchgate.netlibretexts.org The strategy allows for the direct sequencing of various carbohydrate molecules, including neutral, sialylated, and sulfated oligosaccharides. researchgate.net In this method, the oligosaccharide is ionized and selected in the mass spectrometer, then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to determine the sequence and branching pattern of the sugar chain.

Analysis of Fragmentation Patterns for Glycan Chain Typing

The product-ion spectra generated by negative-ion ESI-CID-MS/MS provide a wealth of structural information. The differentiation between glycan chain types, such as type 1 and type 2, is achieved by analyzing specific fragment ions. For the this compound, the presence of an intense 0,2A3 doublet at m/z 571/589 is a key diagnostic feature that distinguishes the type 2 chain from its type 1 counterpart. researchgate.net

Furthermore, the blood group B determinant itself is identified by a characteristic set of ions. The DZ4-C2 ion doublet at m/z 307/247, in conjunction with the C2 ion at m/z 487, confirms the presence of the B determinant. researchgate.net These specific cleavages (D-, C-, and A-type) provide a reliable fingerprint for identifying both the blood group and the underlying core chain structure. researchgate.netlibretexts.org

Table 1: Key Diagnostic Fragment Ions in Negative-Ion ESI-CID-MS/MS for this compound
Fragment Ion (m/z)Structural AssignmentSignificanceReference
571/589 (0,2A3 doublet)Cleavage through the GlcNAc residueDifferentiates a type 2 chain from a type 1 chain researchgate.net
487 (C2 ion)Cleavage at the glycosidic bond of the B-determinant galactoseDefines the blood group B determinant researchgate.net
307/247 (DZ4-C2 doublet)Internal fragmentation of the B-determinantUsed with the C2 ion to define the blood group B determinant researchgate.net

Chromatographic Separations for Research-Grade Purification and Isolation

Chromatographic techniques are indispensable for the isolation and purification of blood group antigens from complex mixtures, such as those derived from biological sources or synthetic reactions. These methods separate molecules based on their physical and chemical properties.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed for the analysis of complex carbohydrate mixtures. nih.gov While specific HPTLC protocols for this compound are not extensively detailed in standalone publications, the methodology is widely applied to the separation of neutral and bioactive oligosaccharides. researchgate.netresearchgate.net The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it with a suitable mobile phase. wikipedia.org For oligosaccharides, mobile phases often consist of solvent mixtures like butanol-acetic acid-water. researchgate.net

HPTLC is used for qualitative and semi-quantitative analysis, allowing for the identification of compounds in a mixture and monitoring the progress of purification. libretexts.orgwikipedia.org After separation, the compounds can be visualized using specific staining reagents or by their fluorescence under UV light. wikipedia.org

Gel Filtration Chromatography for Glycan Fractionation

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. researchgate.netresearchgate.net This technique is a versatile and effective method for the purification of biological molecules, including oligosaccharides, as it can be performed under conditions that maintain the molecule's stability and integrity. researchgate.netscispace.com It is often used as a final "polishing" step in a purification procedure to obtain highly purified glycans. researchgate.net

In the context of blood group antigens, gel filtration is used to separate the desired hexaose from smaller or larger contaminants. The sample is passed through a column packed with a porous gel matrix. Larger molecules that cannot enter the pores of the gel elute first, while smaller molecules, like the blood group B antigen hexaose, penetrate the pores and have a longer path, thus eluting later. researchgate.net This method was a key step in the purification of the galactosyltransferase responsible for synthesizing the blood group B antigen. ncsu.edu

Chemical Synthesis Approaches for Research Probes and Analogues

The chemical synthesis of complex oligosaccharides like the this compound is a challenging but crucial area of research. It allows for the production of pure material for biological studies and the creation of analogues and probes to investigate glycan function. nih.gov

Several strategies have been developed to synthesize the type 2 antigens of the ABO blood group system. wikipedia.orgnih.govyoutube.com One approach utilizes the Heyns rearrangement to efficiently prepare the N-acetyl-lactosamine core (a type 2 disaccharide) from lactulose, which reduces the total number of reaction steps. researchgate.netnih.gov The stereoselective formation of the critical α-galactoside linkage of the B-determinant can be achieved using methods like di-tert-butylsilylene (DTBS)-directed α-glycosylation. researchgate.netnih.gov

An alternative synthetic strategy involves building the core trisaccharide first (Galα1-3Galβ1-4GlcNAc) and then adding the fucose residue in the final step. youtube.com This approach also allows for the synthesis of the fucose-free trisaccharide, which is a valuable target for immunological research. youtube.com These synthetic routes provide access to research-grade blood group antigens and enable the creation of functionalized derivatives, such as those linked to biotin, fluorescent dyes, or solid supports for use as research probes in various biological assays.

Strategies for Stereoselective Glycosylation

The chemical synthesis of a complex oligosaccharide like the this compound is a formidable challenge, primarily due to the need to control the stereochemistry (α or β) of each newly formed glycosidic linkage. Researchers have developed several sophisticated strategies to achieve this, often involving a combination of chemical and enzymatic methods.

A critical aspect of the synthetic strategy is the order in which the individual monosaccharide units are assembled. For instance, in the synthesis of related blood group antigens, a common approach involves a convergent synthesis . nih.govnih.gov This strategy involves creating smaller oligosaccharide blocks which are then coupled together to form the final, larger structure. This is often more efficient than a linear synthesis where monosaccharides are added one by one.

One of the key challenges is the stereoselective formation of the α-glycosidic linkages for both the fucose and the terminal galactose residues. The formation of the α-L-fucosyl linkage is often achieved using specific fucosyl donors with participating protecting groups at the C-2 position, or through carefully selected reaction conditions. researchgate.net Similarly, the creation of the α-D-galactosyl linkage, which forms the B-determinant, requires specific strategies. One such method is the use of a di-tert-butylsilylene-directed α-glycosylation, which has been successfully applied in the synthesis of type 2 A and B antigens. researchgate.netfrontiersin.org

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods. This approach utilizes the high specificity of enzymes, such as glycosyltransferases, to form specific glycosidic bonds with the correct stereochemistry. rsc.orgnih.gov For example, an α1,3-galactosyltransferase can be used to add the terminal galactose to an H-antigen precursor, thereby creating the B-determinant. rsc.org This method can simplify the synthesis by reducing the need for extensive protecting group manipulations.

A comparison of different synthetic strategies is presented in the table below:

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Monosaccharides are added one at a time to the growing oligosaccharide chain.Conceptually simple.Often lengthy and can result in low overall yields due to the large number of steps.
Convergent Synthesis Smaller oligosaccharide blocks are synthesized separately and then combined. nih.govnih.govHigher overall yields and efficiency.Requires careful planning and synthesis of complex building blocks.
One-Pot Synthesis Multiple glycosylation reactions are carried out in the same reaction vessel without intermediate purification.Greatly improves speed and efficiency by reducing purification steps.Requires careful selection of reactants and conditions to avoid side reactions.
Solid-Phase Synthesis The oligosaccharide is assembled on a solid support, which simplifies purification. elicityl-oligotech.comAmenable to automation and simplified purification.Can be challenging to monitor reactions and may require large excesses of reagents.
Chemoenzymatic Synthesis Combines chemical synthesis with the use of enzymes for specific transformations. rsc.orgnih.govHigh stereoselectivity and regioselectivity for enzymatic steps, reducing the need for protecting groups.Requires access to specific enzymes, which may be costly or difficult to produce.

Incorporation of Linkers for Functionalization in Biological Studies (e.g., Alkyne, Amine)

To investigate the biological roles of this compound, it is often necessary to attach it to other molecules, such as proteins, fluorescent dyes, or solid surfaces for use in assays. diva-portal.org This is achieved by synthesizing the oligosaccharide with a functionalized "linker" or "spacer" at its reducing end. nih.govdiva-portal.org Common linkers include those with terminal amine (-NH2) or alkyne (-C≡CH) groups, which provide versatile handles for conjugation. nih.gov

The incorporation of these linkers is typically planned from the beginning of the synthesis. For example, an amine-containing linker can be introduced by using a starting monosaccharide that is already attached to the linker. rsc.org This linker-equipped monosaccharide is then elongated to form the final hexaose.

Alkyne and amine linkers are particularly useful due to their ability to participate in highly efficient and specific conjugation reactions, often referred to as "click chemistry."

Amine linkers can readily form stable amide bonds with carboxylic acids or activated esters on other molecules. diva-portal.org This is a widely used method for conjugating oligosaccharides to proteins to create neoglycoproteins for immunological studies.

Alkyne linkers are valuable for their ability to undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules. diva-portal.org This reaction is extremely efficient and can be performed under mild conditions, making it suitable for conjugating the oligosaccharide to sensitive biological molecules.

The availability of this compound with these functional linkers has been crucial for advancing our understanding of its interactions in biological systems. nih.gov

Below is a table summarizing the properties and applications of common linkers:

Linker TypeFunctional GroupCommon Conjugation ReactionApplications in Biological Studies
Amine -CH2-CH2-NH2Amide bond formation with activated carboxylic acids (e.g., NHS esters).Creation of neoglycoproteins, immobilization on surfaces, attachment of fluorescent dyes. diva-portal.org
Alkyne -C≡CHCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized molecules."Click chemistry" for highly efficient and specific labeling, creation of complex bioconjugates. diva-portal.org

Biosynthesis Pathways and Enzymatic Mechanisms

Precursor Substrates and Glycosidic Linkages in B Antigen Hexaose Type 2 Synthesis

The assembly of the B antigen hexaose type 2 relies on the sequential construction of a carbohydrate backbone, starting from simple sugars and building up to a complex oligosaccharide chain. This process occurs on carrier molecules, primarily glycosphingolipids and glycoproteins.

The final step in conferring B antigenicity is the modification of the H substance, also known as the H antigen. bbguy.orgquora.com This oligosaccharide structure is the mandatory precursor for both A and B antigens. bbguy.orgnih.gov The synthesis of the H antigen itself involves the action of a fucosyltransferase, encoded by the H locus (FUT1), which adds a fucose sugar residue to a terminal galactose on a precursor chain. bbguy.orgyoutube.com This creates the characteristic Fucα1-2Gal linkage that defines the H substance. quora.com Once the H antigen is formed, it can be acted upon by glycosyltransferases encoded by the ABO gene locus to create either the A or B antigen; if no modification occurs, the H antigen remains, which is characteristic of the O blood group. nih.govyoutube.com

The H antigen is built upon a foundational oligosaccharide chain. For blood group antigens on red blood cells, this is most commonly the type 2 chain. nih.govresearchgate.net The blood group B antigen hexaose type 2 is specifically built upon a neolactoseries type 2 core. sigmaaldrich.comglyxera.com This backbone is an elongated chain of sugar molecules. The core structure is defined by the linkage Galβ1-4GlcNAc. researchgate.netsigmaaldrich.com The full hexaose structure of the B antigen type 2 is Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc, attached to a lipid (ceramide) or protein. biosynth.comelicityl-oligotech.com

The entire biosynthetic pathway originates from basic cellular building blocks. The synthesis of glycosphingolipids, which serve as a major platform for blood group antigens, starts with the creation of ceramide. nih.govresearchgate.net This process is initiated by the condensation of L-serine and palmitoyl-CoA. researchgate.net The first sugar, typically glucose, is then attached to the ceramide molecule on the cytosolic face of the Golgi apparatus. sigmaaldrich.comnih.gov This forms glucosylceramide, the foundational precursor for a vast array of glycosphingolipids. sigmaaldrich.comnih.gov From this point, a series of glycosyltransferases in the Golgi lumen sequentially add more monosaccharides, including galactose and N-acetylglucosamine, to elongate the chain and form the neolactoseries type 2 core, upon which the H antigen and subsequently the B antigen are built. nih.govreactome.org While these antigens are prominent on glycosphingolipids, they are also found on glycoproteins, where the carbohydrate chains are attached to proteins like Band 3 and glycophorin on the erythrocyte membrane. wikipedia.org

Key Glycosyltransferases Governing Blood Group B Antigen Synthesis

The specificity of blood group antigens is determined by the final enzymatic step, which is catalyzed by highly specific glycosyltransferases. These enzymes recognize the H antigen as their substrate and attach the final, immunodominant sugar.

The synthesis of the B antigen is dictated by the B allele at the ABO gene locus on chromosome 9. nih.govyoutube.com This allele encodes a specific enzyme known as α-1,3-D-galactosyltransferase, or B glycosyltransferase (GTB). researchgate.net This enzyme belongs to the GT-B structural family of glycosyltransferases, which are characterized by two distinct Rossmann-like domains that form a catalytic cleft. nih.govebi.ac.uk The function of the B glycosyltransferase is to catalyze the transfer of a D-galactose molecule from a donor substrate to the terminal galactose of the H antigen. nih.govyoutube.com This reaction forms an α1-3 glycosidic linkage, resulting in the complete B antigen structure. researchgate.net The specificity of the A and B transferases is determined by just a few key amino acid differences in their catalytic domains, which alter the shape of the active site to accommodate their respective sugar donors. nih.gov

For the B glycosyltransferase to function, it requires an activated form of galactose. The specific donor substrate for this reaction is Uridine Diphosphate-Galactose (UDP-Gal). frontiersin.orgnih.gov The enzyme catalyzes the transfer of the galactose moiety from UDP-Gal to the H antigen acceptor molecule. nih.gov The catalytic mechanism of these enzymes often requires a divalent cation, such as manganese (Mn²⁺), as a cofactor to facilitate the binding of the nucleotide-sugar donor and orient it for the transfer reaction. nih.gov The B transferase exhibits high specificity for UDP-Gal, ensuring that only galactose is added to the H substance to form the correct B antigen determinant. nih.gov

B Glycosyltransferase (GTB) Specificity and Catalytic Activity

Requirement for Divalent Metal Ion Co-factors (e.g., Mn2+)

Glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds, often require the presence of divalent metal ions for their activity. cazypedia.org The B glycosyltransferase (GTB), which is responsible for the final step in the synthesis of the B antigen, is a notable example. nih.gov This enzyme utilizes a manganese ion (Mn2+) as a cofactor. uniprot.org The Mn2+ ion plays a crucial role in the catalytic process by interacting with the phosphate (B84403) groups of the sugar nucleotide donor, UDP-galactose. uniprot.org This interaction helps to properly orient the donor substrate within the enzyme's active site and facilitates the transfer of the galactose moiety to the H antigen acceptor. uniprot.orgproteopedia.org While Mn2+ is the preferred cofactor for many glycosyltransferases, other divalent cations such as Mg2+, Ca2+, and Zn2+ can sometimes substitute, although often with lower efficiency. cazypedia.orgnih.gov The specific requirement for Mn2+ highlights the precise chemical environment needed for optimal enzymatic function in the biosynthesis of blood group antigens. nih.govnih.gov

Catalytic Mechanism and Stereochemical Outcomes (Inversion/Retention)

Glycosyltransferases catalyze the transfer of a sugar moiety from a donor to an acceptor molecule with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.govwikipedia.org Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism, where the acceptor's nucleophilic hydroxyl group attacks the anomeric carbon of the donor sugar, leading to an inversion of the stereochemical configuration. nih.gov Retaining glycosyltransferases, on the other hand, are thought to proceed through a two-step mechanism involving a glycosyl-enzyme intermediate, resulting in a net retention of the anomeric stereochemistry. cazypedia.org

The galactosyltransferase responsible for adding the terminal galactose in the formation of the B antigen is an inverting enzyme. nih.gov It transfers galactose from UDP-α-D-galactose to the H antigen, forming a β1-3 glycosidic linkage. This results in an inversion of the anomeric configuration from α to β. nih.gov The stereochemical outcome of the reaction is critical for the final structure and antigenicity of the blood group B determinant. researchgate.netnih.gov

Fucosyltransferases (FUT1, FUT2) in H Antigen Precursor Formation

The biosynthesis of the B antigen is dependent on the prior formation of the H antigen, which serves as the immediate precursor. nih.govnih.gov The H antigen is synthesized by the action of fucosyltransferases (FUTs), specifically FUT1 and FUT2. nih.govresearchgate.netkarger.com These enzymes transfer a fucose residue from GDP-fucose to a precursor oligosaccharide chain. reactome.org

FUT1, also known as the H enzyme, is primarily expressed in hematopoietic cells and is responsible for the synthesis of the H antigen on the surface of red blood cells. nih.govkarger.comreactome.org FUT2, the secretor enzyme, is expressed in secretory tissues and is responsible for the presence of soluble H antigen in bodily fluids like saliva. nih.govresearchgate.netkarger.com The presence of at least one functional copy of the FUT1 gene is necessary for the production of the H antigen on red blood cells, which can then be converted to the B antigen by the B glycosyltransferase. nih.gov Individuals lacking functional FUT1 (the Bombay phenotype) cannot produce the H antigen and therefore cannot synthesize A or B antigens, regardless of their ABO genotype. reactome.org

Roles of Branching Glycosyltransferases in Polylactosamine Chain Extension

The core structure upon which the H and subsequently the B antigens are built can be extended through the addition of repeating lactosamine units (Galβ1-4GlcNAc), forming polylactosamine chains. nih.gov This elongation is carried out by the alternating action of two glycosyltransferases: a β-1,4-galactosyltransferase (B4GALT) and a β-1,3-N-acetylglucosaminyltransferase (B3GNT). nih.gov

The branching of these polylactosamine chains is a critical step in creating the complex carbohydrate structures found on the cell surface. nih.gov Branching is introduced by specific N-acetylglucosaminyltransferases (GlcNAcTs) that create new side chains. nih.gov These extended and branched structures can then serve as scaffolds for the addition of the fucose residue by FUT1 to form the H antigen, and subsequently the galactose residue by the B glycosyltransferase to form the B antigen. nih.gov The degree of branching and extension of the polylactosamine chains can influence the density and presentation of the blood group antigens on the cell surface. nih.gov

Cellular and Subcellular Localization of Glycosylation Machinery

The intricate process of glycosylation is compartmentalized within the cell, occurring primarily in the endoplasmic reticulum (ER) and the Golgi apparatus. frontiersin.orgglycoforum.gr.jp The specific localization of the glycosylation enzymes is crucial for the ordered and sequential assembly of complex glycans like the blood group B antigen. frontiersin.orgnih.gov

Endoplasmic Reticulum and Golgi Apparatus as Primary Sites of Synthesis

The journey of a glycoprotein (B1211001) begins in the endoplasmic reticulum (ER), where initial N-linked glycosylation occurs. frontiersin.orgoup.com From the ER, glycoproteins are transported to the Golgi apparatus, which is the central hub for glycan processing and modification. frontiersin.orgnih.gov The Golgi is organized into a series of flattened sacs called cisternae, functionally divided into cis, medial, and trans compartments. nih.govresearchgate.net

Glycosyltransferases are distributed in a specific, assembly-line-like manner across the Golgi cisternae. glycoforum.gr.jpnih.gov Enzymes that act early in the biosynthetic pathway are typically located in the cis- and medial-Golgi, while those that catalyze later steps, such as the addition of the terminal sugars of the B antigen, are found in the trans-Golgi and the trans-Golgi network (TGN). glycoforum.gr.jpnih.gov This spatial segregation ensures that the synthesis of the this compound proceeds in a stepwise and highly regulated fashion. glycoforum.gr.jp

Molecular Architecture of Glycosyltransferases as Type II Transmembrane Proteins

The majority of Golgi-resident glycosyltransferases, including those involved in blood group antigen synthesis, are type II transmembrane proteins. researchgate.netnih.govoup.com This means they have a specific orientation within the Golgi membrane, characterized by a short N-terminal cytoplasmic tail, a single transmembrane domain that anchors the protein to the membrane, and a large C-terminal catalytic domain that resides within the Golgi lumen. glycoforum.gr.jpnih.gov

The transmembrane domain and its flanking regions play a crucial role in the retention and specific localization of these enzymes within the different Golgi compartments. nih.govnih.gov The catalytic domain, facing the lumen, is where the enzymatic reaction takes place, allowing for the modification of glycoproteins and glycolipids as they transit through the Golgi. nih.govoup.com This architectural arrangement is fundamental to the function of glycosyltransferases in the biosynthesis of complex carbohydrates like the blood group B antigen. researchgate.net

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGeneFunctionCofactorStereochemical Outcome
B-Galactosyltransferase (GTB)ABOAdds the terminal galactose to the H antigenMn2+Inverting
Fucosyltransferase 1 (FUT1)FUT1Synthesizes H antigen on red blood cells--
Fucosyltransferase 2 (FUT2)FUT2Synthesizes H antigen in secretions--
β-1,4-Galactosyltransferase (B4GALT)B4GALT familyElongates polylactosamine chains--
β-1,3-N-Acetylglucosaminyltransferase (B3GNT)B3GNT familyElongates polylactosamine chains-Inverting
N-Acetylglucosaminyltransferases (GlcNAcT)MGAT familyCreates branches in polylactosamine chains--

Table 2: Subcellular Localization of Glycosylation Machinery

OrganelleKey Glycosylation Events
Endoplasmic Reticulum (ER)Initial N-linked glycosylation of proteins. frontiersin.org
cis-GolgiTrimming of mannose residues from N-glycans. glycoforum.gr.jp
medial-GolgiFurther trimming and addition of initial GlcNAc residues. nih.gov
trans-Golgi / trans-Golgi Network (TGN)Terminal glycosylation, including the addition of fucose and galactose to form H and B antigens. nih.gov

Regulation of Biosynthetic Flux

The synthesis of blood group antigens is a complex process occurring within the Golgi apparatus, where a series of enzymatic reactions must be precisely coordinated. glycopedia.eu The environment is competitive and dynamic, meaning that subtle changes can significantly impact the structure and quantity of the final antigen produced. glycopedia.eu The regulation of the biosynthetic flux for this compound is multifactorial, involving intricate control over the availability of necessary building blocks and the machinery to assemble them.

Competition for Available Precursors and Substrates

The biosynthesis of the B antigen is not an isolated pathway but exists within a network of competing glycosylation reactions. The amount of B antigen synthesized is directly dependent on the availability of its immediate precursor, the H antigen, and the donor nucleotide sugar, UDP-galactose.

The synthesis of A and B antigens occurs in the Golgi apparatus, where various glycosyltransferases compete for a common pool of precursor molecules. glycopedia.eu The B antigen is created when a galactosyltransferase (GTB) adds a D-galactose molecule from the donor UDP-galactose to the H antigen. nih.govyoutube.com The H antigen itself is formed by a fucosyltransferase (FUT1 in erythrocytes) adding a fucose residue from GDP-fucose to a precursor oligosaccharide chain (most commonly a type 2 chain on red blood cells). nih.govnih.gov

This sequential process creates two major points of competition:

Competition for the H antigen: The H antigen is the final structure for individuals with blood group O but serves as the precursor for both A and B antigens in other individuals. frontiersin.org In AB individuals, both A-transferase (GTA) and B-transferase (GTB) compete for the same H antigen substrate. The relative activities and substrate affinities of these two enzymes will determine the ratio of A and B antigens on the cell surface. Furthermore, the synthesis of A and/or B antigens leads to a decrease in the amount of H antigen on the cell surface, indicating an inversely proportional relationship between their expression levels. mdpi.comnih.gov

The following table summarizes the key molecules involved in this competition:

Precursor/SubstrateCompeting Enzymes/PathwaysImpact on B Antigen Synthesis
H antigen A-galactosyltransferase (GTA)Competition from GTA reduces the amount of H antigen available for GTB, affecting the A:B antigen ratio.
UDP-galactose Other galactosyltransferasesDepletion of the UDP-galactose pool by other pathways limits the substrate for GTB, reducing B antigen synthesis.
GDP-fucose Other fucosyltransferasesDepletion of the GDP-fucose pool limits the synthesis of the H antigen precursor, indirectly reducing B antigen synthesis.

This competitive environment ensures that the final glycan profile of a cell is a dynamic reflection of the relative expression and activity of its full complement of glycosyltransferases and the metabolic state of the cell. nih.gov

Influence of Nucleotide Sugar Transporter Availability

The enzymatic reactions that build the B antigen occur within the lumen of the Golgi apparatus. bvsalud.org However, the necessary nucleotide sugar substrates, primarily UDP-galactose and GDP-fucose, are synthesized in the cytoplasm. bvsalud.orgnih.gov These molecules are large, hydrophilic, and negatively charged, preventing them from freely diffusing across the Golgi membrane. nih.gov Their transport into the Golgi lumen is a critical, regulated step mediated by a family of specific carrier proteins known as nucleotide sugar transporters (NSTs). bvsalud.orgnih.gov

NSTs are multi-transmembrane proteins, typically belonging to the Solute Carrier 35 (SLC35) family, that span the Golgi membrane. nih.gov They function as antiporters, exchanging a nucleotide sugar from the cytosol for a corresponding nucleotide monophosphate (NMP) from the Golgi lumen. nih.gov This mechanism is crucial for maintaining the charge balance across the membrane and for recycling the byproducts of glycosylation reactions.

The availability and efficiency of these transporters can act as a significant bottleneck, thereby regulating the biosynthetic flux of glycosylation.

Substrate Specificity: NSTs exhibit substrate specificity. For B antigen synthesis, the efficient transport of GDP-fucose (for H antigen synthesis) and UDP-galactose (for the final B antigen step) into the Golgi is paramount. The transporter for GDP-fucose is a member of the SLC35C family, while UDP-galactose transporters are part of the SLC35A family. nih.gov

Functional Importance: The critical role of NSTs is highlighted by genetic disorders where mutations in the genes encoding these transporters lead to severe glycosylation defects. For instance, a mutation in the human GDP-fucose transporter results in an impaired immune response and growth retardation, demonstrating that these transporters are not functionally redundant and play specific, vital roles in glycosylation. bvsalud.org

Therefore, the expression levels and functional capacity of specific nucleotide sugar transporters are a key regulatory point controlling the flux towards the synthesis of the this compound.

Genetic Regulation of Blood Group B Antigen Expression

The ABO Genetic Locus and Allelic Variation in Humans

The foundation of the ABO blood group system lies within the ABO gene, located on the long arm of chromosome 9 at position 9q34.2. wikipedia.orgnih.govresearchgate.netyoutube.com This gene spans over 18-19.5 kilobases (kb) and is composed of seven exons. nih.govashpublications.orgkarger.com The majority of the coding sequence, which dictates the specific function of the enzyme produced, is found in the final two exons, 6 and 7. ashpublications.orgkarger.com

Functional A, B, and Null (O) Alleles and Their Corresponding Enzyme Products

The ABO locus is characterized by three primary allelic forms: A, B, and O. These alleles direct the synthesis of specific glycosyltransferase enzymes that are responsible for the final step in the creation of A and B antigens. nih.govproteopedia.org The precursor molecule for these antigens is a carbohydrate structure known as the H antigen. nih.govyoutube.comnih.gov

The B allele encodes for an α-1,3-galactosyltransferase (B-transferase). wikipedia.orgyoutube.com This enzyme specifically transfers a D-galactose sugar residue from a donor molecule (UDP-galactose) to the H antigen, thereby forming the B antigen. wikipedia.orgyoutube.com

Conversely, the A allele codes for an α-1,3-N-acetylgalactosaminyltransferase (A-transferase) that adds an N-acetylgalactosamine to the H antigen, creating the A antigen. wikipedia.orgyoutube.com

The O allele , in its most common form, contains a critical single nucleotide deletion (guanine at position 261) within exon 6. nih.govyoutube.com This deletion causes a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein. wikipedia.orgyoutube.com As a result, the H antigen remains unmodified in individuals with the O allele. nih.govyoutube.com

AlleleEnzyme ProductFunction
B α-1,3-galactosyltransferase (B-transferase)Adds D-galactose to the H antigen, creating the B antigen. wikipedia.orgyoutube.com
A α-1,3-N-acetylgalactosaminyltransferase (A-transferase)Adds N-acetylgalactosamine to the H antigen, creating the A antigen. wikipedia.orgyoutube.com
O Non-functional proteinUnable to modify the H antigen due to a frameshift mutation. wikipedia.orgyoutube.com

Single Nucleotide Variations (SNVs) and Their Correlation with Allelic Specificity

The functional differences between the A and B transferases are remarkably determined by a small number of single nucleotide variations (SNVs) in the ABO gene. These variations result in amino acid substitutions that alter the enzyme's substrate specificity. Four key SNVs differentiate the common A1 and B alleles. nih.govnih.gov

The switch from A-transferase to B-transferase activity is primarily governed by four amino acid changes at positions 176, 235, 266, and 268. nih.govnih.gov Specifically, the amino acid residues at positions 266 and 268 are critical in determining whether the enzyme will recognize and transfer N-acetylgalactosamine (for A specificity) or galactose (for B specificity). nih.gov

Beyond the common alleles, extensive sequence heterogeneity exists within the ABO locus, with over 70 alleles reported to date. nih.gov This diversity arises from both new mutations and intragenic recombination events. nih.gov These variations can lead to different subgroups of A and B antigens, such as B3, which exhibit weaker antigen expression. nih.gov Furthermore, SNVs in non-coding regions, like intron 1 and the 3' untranslated region (UTR), have been identified and are associated with specific ABO alleles and can influence antigen expression. nih.govnih.govnih.govfrontiersin.orgnih.gov For instance, four specific SNVs in intron 1 have been identified as promising markers for the A1 allele. nih.govnih.gov

SNV LocationAllele AssociationConsequence
Exons 6 and 7A and B allelesFour key amino acid substitutions differentiate A and B transferase activity. nih.govnih.gov
Codon 87 (Exon 6)O alleleA single nucleotide deletion leads to a non-functional enzyme. nih.gov
Intron 1A1 alleleFour specific SNVs serve as potential markers. nih.govnih.gov
3' UTRCOVID-19 SeverityEight SNVs associated with the severity of COVID-19. nih.govfrontiersin.org

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of the ABO gene is not solely dependent on the coding sequence of the alleles but is also tightly regulated at the transcriptional and post-transcriptional levels. These control mechanisms ensure that the A and B antigens are expressed in a tissue-specific manner. karger.combohrium.com

Identification and Characterization of Promoter Elements and Enhancer Regions

The transcription of the ABO gene is initiated from a core promoter region. nih.gov However, the level and tissue-specificity of expression are largely controlled by more distant regulatory elements known as enhancers. nih.govnih.govyoutube.comkhanacademy.org These enhancers are DNA sequences that can be located thousands of base pairs away from the gene they regulate. youtube.comkhanacademy.org

Several key regulatory regions for the ABO gene have been identified:

Proximal Promoter: Located between -150 and -2 relative to the translation start site, this region is crucial for the basic initiation of transcription. bohrium.com

+5.8 kb Enhancer: This is a critical erythroid cell-specific enhancer located in intron 1. nih.govkarger.combohrium.comnih.govnih.gov Its activity is essential for ABO gene expression in red blood cells. nih.gov Deletions in this region have been linked to the Bm phenotype, where B antigen expression is reduced on red blood cells. nih.gov

+22.6 kb Enhancer: This enhancer is responsible for ABO gene expression in epithelial cells. nih.govkarger.combohrium.comnih.gov

CBF/NF-Y Enhancer Region: Located in the 5' region of the gene, this area contains a minisatellite with repeat units that bind the CCAAT-binding factor NF-Y (CBF/NF-Y). researchgate.net Variations in the number of these repeats can affect the level of gene transcription and have been associated with weak B phenotypes. researchgate.net

Role of Tissue-Restricted Transcription Factors (e.g., GATA-1, CBF/NF-Y)

The activity of promoter and enhancer elements is mediated by the binding of specific proteins called transcription factors. wikipedia.org These factors can either activate or repress gene expression. The tissue-specific expression of the ABO gene is largely determined by the presence of tissue-restricted transcription factors. nih.govkarger.com

Key transcription factors involved in ABO gene regulation include:

GATA-1: This is a crucial erythroid-specific transcription factor that binds to the +5.8 kb enhancer. nih.govkarger.combohrium.comnih.gov The interaction between GATA-1 and this enhancer is essential for driving ABO gene expression in red blood cells. nih.gov GATA-1 can act as both an activator and a repressor of different genes and often works in concert with other factors like FOG-1. embopress.orgembopress.org

CBF/NF-Y: This transcription factor binds to the enhancer region in the 5' end of the ABO gene and plays a significant role in regulating transcription levels. researchgate.net

RUNX1: This hematopoietic transcription factor also binds to the +5.8 kb enhancer and contributes to ABO expression in erythroid cells. nih.govbohrium.com

Elf5: This epithelial cell-specific transcription factor interacts with the +22.6 kb enhancer to regulate ABO expression in epithelial tissues. nih.govkarger.comnih.gov

Sp1: This transcription factor is important for the activity of the proximal ABO promoter. bohrium.com

Post-Transcriptional Regulation (e.g., mRNA Stability, Splicing)

Following transcription, the initial messenger RNA (mRNA) transcript undergoes several processing steps before it can be translated into a protein. wikipedia.org This post-transcriptional regulation provides another layer of control over gene expression. wikipedia.orgnih.gov

mRNA Stability: The stability of the ABO mRNA transcript can influence the amount of glycosyltransferase produced. The 3' untranslated region (UTR) of the mRNA plays a role in this process. oup.com Recent research suggests a link between RNA covalent modifications and mRNA stability, which could be a conserved mechanism across species. nih.gov

Splicing: The process of splicing removes non-coding regions (introns) from the pre-mRNA to form the mature mRNA. wikipedia.orgfrontiersin.org Variations in splice sites within the ABO gene can lead to the creation of alternative mRNA transcripts. nih.gov Several splice site mutations have been identified in individuals with ABO subtypes, such as Ael and Bel, resulting in altered or reduced enzyme activity. nih.gov For example, a c.767T>C substitution has been shown to cause splicing variants that may contribute to the rare Ael05/B101 subtype. frontiersin.org In some cases, entire exons can be skipped, as seen with the lack of exon 6 in the majority of ABO mRNA forms in certain cell lines. frontiersin.org

Impact of Genetic Mutations and Polymorphisms on Antigen Expression Phenotypes

Variations within the genetic code are the primary drivers of the diverse ABO phenotypes observed in the human population. nih.gov These genetic alterations can affect the enzymes responsible for antigen synthesis in several ways, including rendering them non-functional, reducing their efficiency, or even altering their substrate specificity.

Null Alleles and the Bombay Phenotype (FUT1/FUT2 Deficiency Leading to H Antigen Absence)

The expression of A and B antigens is entirely dependent on the prior synthesis of a precursor substance known as the H antigen. wikipedia.orgnih.govbiologyinsights.com This H antigen is created when the enzyme fucosyltransferase adds an L-fucose sugar to a terminal galactose on a carbohydrate chain. bbguy.orgyoutube.com The production of this enzyme is controlled by two highly homologous genes on chromosome 19: FUT1 (the H locus) and FUT2 (the Secretor locus). nih.govyoutube.com The FUT1 gene is responsible for producing the H antigen on the surface of red blood cells, while the FUT2 gene controls its production in secretory glands, resulting in a soluble form of the antigen in bodily fluids. wikipedia.orgnih.govelsevier.es

Individuals who inherit two recessive, non-functional alleles of the FUT1 gene (genotype hh) cannot produce the H antigen on their red blood cells. wikipedia.orgbiologyinsights.comlearntransfusion.com This condition leads to the rare Bombay phenotype (Oh) . wikipedia.orgualberta.ca Even if these individuals possess functional A or B alleles at the ABO gene locus, they cannot express the corresponding A or B antigens because the necessary H precursor is absent. wikipedia.orgnih.gov Consequently, their red blood cells appear to be group O during routine testing. learntransfusion.com However, unlike true group O individuals who have abundant H antigen, Bombay phenotype individuals lack it entirely and produce potent anti-H antibodies in their serum. wikipedia.orgualberta.ca

A related but distinct condition is the para-Bombay phenotype , which arises from mutations in FUT1 or FUT2 that cause a significantly reduced, but not complete, absence of H antigen expression. sequencing.comnih.gov

PhenotypeGenotype (H Locus)H Antigen on RBCsA/B Antigen ExpressionAntibodies in Serum
Normal (Group O, A, B, AB)HH or HhPresentYes (if A/B alleles present)Anti-A, Anti-B (as expected)
Bombay (Oh)hhAbsentNo (even with A/B alleles)Anti-A, Anti-B, Anti-H
Para-BombayMutated hh or Se/se combinationWeakly ExpressedVery Weak or AbsentAnti-H (often weaker)

Complex Allelic Combinations (e.g., cis-AB, B(A) Alleles)

In rare instances, a single allele at the ABO locus can encode an enzyme with dual functionality. The most well-known example is the cis-AB allele . This rare variant arises from mutations in the ABO gene that result in a single, bifunctional glycosyltransferase capable of synthesizing both A and B antigens. wikipedia.orgnih.govresearchgate.net This is a significant deviation from the standard "trans" inheritance, where one allele for A and one for B must be inherited from separate parents to produce the AB phenotype. wikipedia.org

The cis-AB allele allows for the inheritance of both A and B characteristics from a single parent, leading to unusual inheritance patterns that can appear to violate Mendelian laws, such as an "AB" parent and an "O" parent having an "AB" child. nih.govresearchgate.net The phenotype resulting from a cis-AB allele is often a weak variant, such as A₂B₃, though this can change depending on the other ABO allele inherited. nih.gov While found globally, the cis-AB allele is most frequently observed in East Asian populations, particularly in Korea and Japan. nih.gov

Another complex variant is the B(A) allele , which is a B allele that produces a glycosyltransferase that has not only its primary B-transferase activity but also a weak, secondary A-transferase activity.

Parental GenotypesPossible Offspring GenotypesPossible Offspring PhenotypesInheritance Pattern
AA x BBABABStandard (trans)
AB x OOAO, BOA, BStandard (trans)
cis-AB/O x OOcis-AB/O, OOAB, OCis-AB
cis-AB/A x OOcis-AB/O, AOAB, ACis-AB

Epigenetic Modifications Affecting ABO Gene Expression (e.g., DNA Methylation)

Beyond the DNA sequence itself, the expression of the ABO gene is also subject to epigenetic regulation. nih.gov One of the key mechanisms is DNA methylation , a chemical modification that can alter gene expression without changing the underlying genetic code. fastercapital.com The promoter region of the ABO gene is rich in CpG dinucleotides (a CpG island), which are targets for DNA methylation. nih.govresearchgate.net

Research has established an inverse relationship between the methylation status of the ABO promoter and the gene's expression. nih.govnih.gov

Hypomethylation (low levels of methylation) in the promoter region is associated with active gene transcription, allowing for the expression of A and B antigens in cells like erythroid and epithelial cells. fastercapital.comnih.gov

Hypermethylation (high levels of methylation) of the promoter leads to the silencing of the ABO gene. nih.gov This prevents transcription and results in the loss or absence of A or B antigen expression, even if a functional allele is present. fastercapital.com

This epigenetic silencing has been observed in certain cancer cell lines and in patients with hematological malignancies. nih.govnih.gov Studies have shown that treating hypermethylated, non-expressing cancer cell lines with demethylating agents, such as 5-aza-2'-deoxycytidine, can remove the methyl groups, reactivate ABO gene expression, and lead to the reappearance of the corresponding blood group antigen on the cell surface. nih.govnih.gov This demonstrates that DNA methylation is a significant and dynamic layer of control in the regulation of ABO antigen expression. karger.comresearchgate.net

Methylation Status of ABO PromoterABO Gene TranscriptionA/B Antigen ExpressionAssociated Cell State
Hypomethylated (Low)ActivePresentNormal expressing cells (e.g., erythroid)
Hypermethylated (High)SilencedAbsent or ReducedNon-expressing cells, some cancer cells

Immunological Recognition and Molecular Interaction Studies

Epitope Mapping and Fine-Specificity of Antibody-Glycan Interactions

Understanding the precise interaction between anti-B antibodies and the B antigen requires detailed mapping of the epitope and a characterization of the binding specificity at a molecular level.

Various experimental techniques are employed to delineate the epitopes recognized by antibodies. While X-ray crystallography of antigen-antibody complexes is considered a gold standard for providing high-resolution structural details, it is a labor-intensive and often difficult process. mdpi.comnih.gov

A powerful and high-throughput alternative for epitope mapping is the glycan array . nih.govnih.gov This technology involves the immobilization of a large library of different, structurally defined glycans onto a solid surface, such as a glass slide. nih.govyoutube.com Serum or a purified antibody solution is then incubated with the array. zbiotech.com Binding of antibodies to specific glycans is detected, often using a fluorescently labeled secondary antibody, and the fluorescence intensity correlates with the binding strength. nih.gov

By including a wide range of blood group antigens and related structures on the array, researchers can precisely map the fine specificity of anti-B antibodies, identifying the key monosaccharide residues and linkages required for recognition. nih.govzbiotech.com These arrays are invaluable for profiling antibody responses, determining donor compatibility, and investigating the role of blood group antigen interactions in disease. zbiotech.com

Table 1: Experimental Methods for B-Cell Epitope Mapping

Method Description Advantages Limitations
Glycan Array Screening High-throughput platform where hundreds of different glycans are immobilized on a solid support to test antibody binding. nih.govyoutube.com High-throughput, requires small sample volume, allows for simultaneous screening of many glycans. nih.govzbiotech.com Can only detect antibodies for which the specific glycan antigen is present on the array. nih.gov
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the antibody-antigen complex. mdpi.com Considered the most accurate method for defining a structural epitope, provides detailed binding information. nih.gov Time-consuming, expensive, and requires high-quality crystals of the complex, which can be difficult to obtain. mdpi.comnih.gov
NMR Spectroscopy Used to determine the structure of molecules in solution, including antigen-antibody complexes. Can provide information about the dynamics and conformation of the glycan epitope in solution. Can be complex and time-consuming for large protein-glycan complexes. mdpi.com

| Peptide Scanning | Involves synthesizing overlapping peptides that cover the sequence of a protein antigen to identify linear epitopes. tandfonline.com | Useful for identifying linear epitopes. | Not suitable for conformational epitopes or for carbohydrate antigens like the blood group B hexaose. tandfonline.com |

B-cell epitopes are broadly classified into two types: linear and conformational. nih.gov

Linear epitopes are formed by a continuous sequence of residues (amino acids in proteins) in the antigen's primary structure. youtube.com

Conformational epitopes are composed of residues that are discontinuous in the primary sequence but are brought into close proximity in three-dimensional space by the molecule's folding. nih.govnih.gov The vast majority of B-cell epitopes are conformational. nih.gov

In the context of glycan recognition, this distinction is also relevant. While the blood group B hexaose is a linear chain of sugar molecules, it is highly flexible and can adopt various three-dimensional shapes or conformations in solution. Antibody recognition is not merely a matter of binding to the terminal sugar; it involves the specific 3D presentation of the entire epitope. The antibody's binding site (paratope) recognizes a specific spatial arrangement of the sugar residues. Therefore, the epitope of the blood group B hexaose is best described as conformational, as its recognition is dependent on the specific 3D shape adopted by the flexible glycan chain, which allows for multiple contact points with the antibody.

Complementing experimental methods, computational approaches and molecular modeling have become indispensable tools for studying antibody-antigen interactions. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to build 3D models of antibody-antigen complexes and to analyze the forces that govern their binding. nih.govnih.gov

These computational methods can:

Predict Binding Poses: Automated docking algorithms can predict how the blood group B hexaose fits into the binding site of an anti-B antibody. nih.gov

Identify Key Interactions: Simulations can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that contribute to binding affinity and specificity. nih.gov

Calculate Binding Energies: Computational models can estimate the binding free energy, providing a quantitative measure of binding strength and helping to explain why an antibody prefers one antigen over another. nih.gov For example, a computational study exploring the specificity of an anti-A antibody correctly predicted a 4 kcal/mol preference for the A antigen over the B antigen, consistent with experimental observations. nih.gov

Simulate System Dynamics: MD simulations allow researchers to observe the dynamic behavior of the antibody-glycan complex over time, providing insights into the role of flexibility in the recognition process. plos.org

These computational tools are crucial for generating hypotheses that can be tested experimentally and for providing a detailed, atom-level understanding of the molecular basis for the specific recognition of the blood group B antigen hexaose. nih.govplos.org

Table 2: List of Chemical Compounds

Compound Name Structure/Formula Description
Blood group B antigen hexaose type 2 Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc A neutral hexasaccharide found in human milk and as an antigen on cell surfaces. glyxera.comelicityl-oligotech.com
Galactose (Gal) C₆H₁₂O₆ A monosaccharide sugar that is a key component of the B antigen epitope.
N-acetylglucosamine (GlcNAc) C₈H₁₅NO₆ An amide derivative of the monosaccharide glucose, forming part of the core structure of the B antigen hexaose.
Fucose (Fuc) C₆H₁₂O₅ A deoxysugar attached to the B antigen structure.

| Glucose (Glc) | C₆H₁₂O₆ | A simple sugar that forms the reducing end of the B antigen hexaose. |

Glycan Array Technology in Advanced Glycoimmunology Research

Glycan array technology has become an indispensable tool in glycoimmunology, providing a high-throughput platform for the detailed investigation of interactions between carbohydrates and glycan-binding proteins (GBPs), such as antibodies and lectins. wikipedia.orgpnas.org These arrays consist of a large number of structurally distinct glycans immobilized in a spatially defined pattern on a solid surface, typically a glass slide. wikipedia.orgglycantherapeutics.com This setup allows for the simultaneous screening of a single protein sample against a vast library of carbohydrates, offering a rapid, sensitive, and economical method for characterizing complex binding events while consuming minimal amounts of sample. glycantherapeutics.comzbiotech.comwikipedia.org The technology's applications are extensive, ranging from defining the specificity of immune receptors to identifying biomarkers for various diseases. nih.govrsc.org

High-throughput screening using glycan arrays is a powerful method for discovering and characterizing the binding partners of specific glycans, including the this compound. pnas.org The process involves incubating the array, which contains a diverse library of natural or synthetic glycans, with a fluorescently labeled GBP, such as a monoclonal antibody or a lectin. glycantherapeutics.com The binding events are then visualized and quantified by measuring the fluorescence intensity at each spot on the array. glycantherapeutics.com This technique enables the rapid analysis of hundreds of glycan-protein interactions in a single experiment. nih.govyoutube.com

Specialized glycan arrays, such as blood group antigen (BGA) arrays, have been developed to specifically investigate interactions with antigens like the blood group B antigen. zbiotech.com These platforms allow researchers to efficiently screen for the binding of antibodies, lectins, or even whole pathogens to a curated collection of blood group glycans, providing crucial data on binding specificity and potential cross-reactivity. wikipedia.orgzbiotech.com The high-throughput nature of this technology is a significant advantage over traditional, labor-intensive serological methods. nih.govnih.gov

Table 1: Comparison of Glycan Analysis Methodologies

Feature Glycan Array Technology Traditional Serological Assays
Throughput High (hundreds to thousands of interactions per assay) nih.gov Low (typically one interaction at a time)
Sample Volume Low (microgram to nanogram quantities) glycantherapeutics.comzbiotech.com High (milliliter quantities)
Data Output Quantitative binding affinities and specificity profiles glycantherapeutics.com Qualitative or semi-quantitative (e.g., agglutination) ashpublications.org
Scope Broad screening against diverse glycan libraries pnas.org Limited to available antibodies/reagents nih.gov

| Speed | Rapid (results in a few hours) zbiotech.com | Slower (can be labor-intensive) mdpi.com |

Glycan arrays are exceptionally suited for defining the detailed reactivity profiles of antibodies and other proteins against extensive libraries of glycans. nih.gov When analyzing an antibody, such as an anti-B antibody, its binding across the array reveals a "glycan-binding signature." This signature provides a comprehensive overview of its primary target(s) and any off-target interactions. ashpublications.orgacs.org For example, a study analyzing red blood cell glycoproteins with a lectin microarray could distinguish between ABO blood groups based on the unique binding patterns of different lectins. ashpublications.org The lectin from Euonymus europaeus (EEL) showed strong and specific binding to group B samples, a finding consistent with its known affinity for the B antigen. ashpublications.org

Serum profiling is another major application where glycan arrays are used to assess the repertoire of anti-glycan antibodies present in an individual. rsc.orgnih.gov This is particularly relevant for blood group antigens, as individuals naturally produce antibodies against the A and/or B antigens they lack. acs.orgnih.gov By incubating serum on a glycan array, researchers can map the precise specificities of these antibodies. acs.org The results from such analyses can be used to generate detailed reactivity profiles, often displayed as heatmaps or bar graphs, which quantify the binding intensity of an antibody to each glycan in the library, thereby providing a clear and comprehensive view of its binding preferences. glycantherapeutics.comnih.gov

A critical insight gained from glycan array studies is the prevalence of antibody cross-reactivity, where an antibody binds to multiple, structurally related glycans. acs.orgnih.gov This phenomenon occurs because the antibody recognizes a shared structural feature, or binding motif, present on different glycan structures. nih.gov For instance, studies have revealed that monoclonal antibodies developed against the blood group A antigen can also cross-react with the blood group B antigen and the Forssman antigen, due to similarities in their terminal sugar structures. nih.govnih.gov

This cross-reactivity is often rooted in the principle of molecular mimicry, where antigens from pathogens or other environmental sources resemble self-antigens like blood group structures. nih.govwikipedia.org An immune response initiated against a microbial glycan can thus produce antibodies that also recognize and bind to a host's own glycans if they share a similar epitope. nih.govasm.org Glycan arrays are highly effective at identifying these cross-reactive interactions, which might be missed by less sensitive methods. nih.gov For example, an analysis of antibodies generated after immunization with cancer cells found that a significant portion recognized and cross-reacted with blood group antigens, highlighting the importance of screening for such off-target binding. nih.gov

Table 2: Examples of Cross-Reactivity Involving Blood Group Antigens

Antibody Specificity Primary Antigen Cross-Reactive Glycan(s) Shared Motif (Hypothesized)
Anti-Blood Group A (Clone Z2A) Blood Group A Forssman antigen, Tn antigen nih.gov Terminal GalNAcα1-3
Anti-Blood Group A (Various clones) Blood Group A Blood Group B, Forssman disaccharide nih.gov GalNAcα1-3Gal or Galα1-3Gal structure

Role in Molecular Self/Non-Self Discrimination in Immune System Development

The ABO blood group system is a classic illustration of the immune system's ability to distinguish between self and non-self antigens. lifeblood.com.aunih.gov This fundamental process, known as immunological tolerance, ensures that the immune system does not attack the body's own tissues. nih.gov During the development of immune cells (B and T lymphocytes), those that generate receptors with high affinity for self-antigens, such as the blood group antigens expressed by an individual, are either eliminated (clonal deletion) or functionally inactivated (anergy). nih.govnih.gov Consequently, a person with blood group B will be tolerant to the B antigen and will not produce anti-B antibodies. nih.govnih.gov

Conversely, the immune system mounts a response against non-self antigens. akadeum.com In the context of the ABO system, individuals produce "naturally occurring" antibodies, primarily of the IgM class, against the A or B antigens that are absent on their own cells. britannica.comisbtweb.org The stimulus for the production of these antibodies is believed to be exposure to common environmental bacteria and other microbes whose surface polysaccharides mimic the structures of A and B antigens. nih.govnumberanalytics.com This exposure, beginning early in life, effectively immunizes the individual against the non-self blood group antigens. nih.gov This established self/non-self discrimination is critical for immune surveillance and is the basis for safe blood transfusion practices, preventing the recipient's antibodies from attacking incompatible donor red blood cells. nih.gov

Functional Glycobiology Beyond Classic Serology

Glycan-Mediated Cellular and Molecular Interactions

The Blood Group B antigen hexaose type 2, a key component of the ABO blood group system, is not merely a static cell surface marker. nih.gov It actively participates in a range of cellular and molecular interactions that are crucial for physiological processes. These interactions are primarily mediated by the specific recognition of its carbohydrate structure by various proteins.

Role in Cell Adhesion Mechanisms (Specific Glycan-Binding Proteins and Lectins)

The terminal galactose residue of the Blood Group B antigen serves as a recognition site for a variety of glycan-binding proteins (GBPs) and lectins, which are proteins that bind specifically to carbohydrates. frontiersin.org These interactions are fundamental to cell adhesion, a process essential for tissue formation and immune responses. For instance, certain lectins expressed on the surface of one cell can bind to the Blood Group B antigen on an adjacent cell, facilitating cell-to-cell adhesion.

Research has shown that the affinity of these interactions can be quite high, with equilibrium dissociation constants (K_D) in the micromolar to nanomolar range, comparable to the binding affinities observed between antibodies and their antigens. nih.gov This strong binding underscores the potential for these glycan-protein interactions to mediate stable cellular adhesion. The multivalency of both the glycans on the cell surface and the binding sites on lectins further enhances the avidity of these interactions. nih.gov

Table 1: Examples of Lectins and their Specificity
LectinSourceSpecificity
Bandeiraea simplicifolia isolectin B4 (BSL-B4)Bandeiraea simplicifolia seedsα-D-galactose
Griffonia simplicifolia lectin I (GSL I)Griffonia simplicifoliaα- and β-D-galactose
RicinCastor bean (Ricinus communis)D-galactose

Modulation of the Presentation and Recognition of Other Cell Surface Glycans (e.g., Sialic Acids)

The presence of the Blood Group B antigen can influence the local environment of the cell membrane, thereby modulating the presentation and recognition of other cell surface glycans, such as sialic acids. Studies have demonstrated that ABH antigens, including the B antigen, can stabilize clusters of sialylated glycans on erythrocyte membranes. dntb.gov.uanih.gov This organization into "saccharide patches" is not random; on type B red blood cells, the B antigen is often found at the center of sialic acid clusters. nih.gov

This spatial arrangement has functional consequences. By altering the clustering and accessibility of sialic acids, the Blood Group B antigen can indirectly affect the binding of sialic acid-specific lectins and pathogens. dntb.gov.uaresearchgate.net For example, the binding of Siglec-2, a human sialic acid-binding protein, to erythrocytes is modulated by the ABO blood group status. nih.gov This indicates that the Blood Group B antigen can noncovalently alter how other glycans are presented to their binding partners, without being a direct ligand itself. dntb.gov.ua

Pathogen-Host Glycan Interactions and Molecular Pathogenesis

The expression of the Blood Group B antigen on host cells has profound implications for the interactions between the host and various pathogens. This glycan can act as a receptor for microbial adhesion, be mimicked by pathogens to evade the immune system, and influence an individual's susceptibility to certain infections. nih.gov

This compound as a Receptor Component for Microbes

Numerous microorganisms have evolved to recognize and bind to specific host cell surface glycans as a first step in the infection process. The this compound can serve as such a receptor, facilitating the attachment of bacteria and viruses to host tissues. nih.govsemanticscholar.org For example, certain strains of Escherichia coli and Streptococcus pneumoniae possess adhesins that specifically bind to the B antigen. nih.gov

The high-affinity interaction between the lipooligosaccharide (LOS) of Campylobacter jejuni and the blood group B tetrasaccharide, with a K_D of 140 nM, highlights the specificity and strength of these pathogen-host glycan interactions. nih.gov This binding is a critical step for colonization and subsequent pathogenesis.

Table 2: Pathogens Interacting with Blood Group B Antigen
PathogenInteraction
Escherichia coli O86Mimics the blood group B antigen. nih.gov
Campylobacter jejuniBinds with high affinity to the blood group B tetrasaccharide. nih.gov
Lactobacillus gasseri OLL2755, OLL2877Commensal bacteria that target the B-antigen. nih.gov

Molecular Mimicry of Host Glycans by Pathogens as an Evasion Strategy

Some pathogens have developed a sophisticated immune evasion strategy known as molecular mimicry, where they display surface molecules that are structurally similar to host glycans. numberanalytics.comnih.gov By mimicking the Blood Group B antigen, these microbes can be perceived as "self" by the host's immune system, thereby avoiding an immune response. researchgate.net

A classic example is Escherichia coli O86, which expresses a surface glycan that is a structural mimic of the blood group B antigen. nih.gov In individuals with blood group B, who are immunologically tolerant to the B antigen, this mimicry allows the bacteria to evade clearance by the immune system. Conversely, individuals with blood group A or O, who have anti-B antibodies, can more effectively clear this pathogen. nih.gov

Influence of Glycan Structures on Host Susceptibility to Infection at a Molecular Level

The expression of the Blood Group B antigen can directly influence an individual's susceptibility or resistance to various infectious diseases. nih.gov This is a consequence of the glycan acting as a receptor for pathogens or the presence of naturally occurring anti-glycan antibodies. scivisionpub.comresearchgate.net

For instance, the presence of anti-A and anti-B antibodies in individuals of blood group O may offer some protection against viruses that have acquired A or B-like antigens from a previous host. scivisionpub.com In the context of the SARS-CoV-2 virus, it has been hypothesized that individuals with blood group B, who produce anti-A antibodies, may have a degree of protection if the virus displays A-like antigens. scivisionpub.com The differential expression of blood group antigens can thus create a selective pressure that shapes the evolution of both human populations and the pathogens that infect them. semanticscholar.org

Developmental Glycobiology and Changes in Glycan Expression Profiles (e.g., Neonatal vs. Adult Glycan Structures)

The expression of cell surface glycans is not static throughout an organism's life; instead, it is a dynamic process, meticulously regulated during embryogenesis, fetal development, and postnatal life. These changes in the glycan landscape, or "glycome," are fundamental to cell differentiation, tissue morphogenesis, and organ development. A prominent example of such developmental regulation is observed in the expression profiles of histo-blood group antigens on erythrocytes between neonates and adults.

Research has established that the expression of ABO blood group antigens on red blood cells undergoes significant changes from birth to adulthood. Newborns exhibit a weaker expression of A and B antigens compared to adults. bio-rad.com Quantitative studies have indicated that the red blood cells of newborns may present as little as 50% of the adult levels of ABO antigens. nih.gov This antigen expression gradually increases, reaching the full adult profile by the age of two to four years. bio-rad.comnih.gov

These developmental changes are not merely quantitative but also involve crucial structural alterations in the underlying glycan chains that carry the antigenic determinants. The this compound is constructed upon a precursor polylactosamine chain. In fetal and neonatal erythrocytes, the A and H determinants (the precursor to the B antigen) are predominantly carried by unbranched, linear poly-N-acetyllactosamine chains, also known as the i-antigen. nih.govnih.gov As an individual matures, there is a characteristic developmental switch. During the first 18 months of life, the expression of the i-antigen declines, while the expression of the branched poly-N-acetyllactosamine structure, known as the I-antigen, increases to adult levels. nih.gov This transition from linear to branched chains is a hallmark of red blood cell maturation and directly impacts the presentation of the Blood Group B antigen. In adults, the B antigen determinants are primarily displayed on these complex, branched I-antigen structures. nih.gov

This "i-to-I" transition is attributed to the developmentally regulated activity of a specific glycosyltransferase, a β1-6-N-acetylglucosaminyltransferase (β1-6GlcNAcT), which is responsible for creating the branches in the polylactosamine chain. nih.gov The lower expression of this enzyme in early life results in the predominance of the linear i-antigen on neonatal red cells.

Research Findings on Neonatal vs. Adult Glycan Structures

Detailed structural analyses have elucidated the key differences in the glycan profiles of neonatal and adult erythrocytes. These findings are summarized in the table below.

FeatureNeonatal Erythrocyte Glycan ProfileAdult Erythrocyte Glycan Profile
Predominant Precursor ChainLinear poly-N-acetyllactosamine (i-antigen) nih.govnih.govBranched poly-N-acetyllactosamine (I-antigen) nih.govnih.gov
ABO Antigen DensityReduced (approx. 50% of adult levels) nih.govFull expression (reached by 2-4 years of age) bio-rad.comnih.gov
Antigen PresentationDeterminants carried on unbranched structures nih.govDeterminants carried on branched structures nih.gov
Serological ReactivityWeaker reactions with anti-B reagents bio-rad.comStrong, characteristic reactions with anti-B reagents

The structural shift from simple, linear glycans in the neonatal period to more complex, branched structures in adulthood is a critical aspect of developmental glycobiology. This change affects not only blood typing but also the potential interactions of erythrocytes with endogenous lectins and pathogens, highlighting the functional significance of the glycome throughout the human lifespan.

Comparative Glycomics and Evolutionary Perspectives

Evolutionary History of ABO Blood Group Antigens Across Species (Primates and Other Organisms)

The ABO histo-blood group system, first identified over a century ago, is not exclusive to humans but is also present in numerous other primate species. nih.gov The genetic basis for the A and B antigens has been remarkably conserved for at least 20 million years. nih.govnih.gov The same two amino acid changes in the ABO gene are responsible for the A and B specificities in all primate species sequenced to date. nih.gov This striking conservation suggests a long history of balancing selection, where multiple alleles are actively maintained in the gene pool of a species. nih.govnih.gov

Research indicates that the A/B polymorphism emerged approximately 20 million years ago and is shared through common descent among humans, gibbons, and even Old World monkeys. nih.gov This concept of a "trans-species polymorphism" is a testament to the long-term evolutionary importance of these antigens. nih.govcanisius.edu In this scenario, the alleles have persisted through multiple speciation events. nih.gov In contrast to the ancient A and B alleles, the O alleles, which are loss-of-function variants, appear to be species-specific and have arisen independently in different lineages. nih.gov

The distribution of ABO phenotypes varies among primate species. For instance, chimpanzees predominantly have blood type A, with type O being less common, while gorillas appear to be exclusively type B. anthropogeny.org Orangutans, on the other hand, express all three blood types (A, B, and O). anthropogeny.org This variation across species may be attributed to historical population bottlenecks or differing selective pressures in various lineages. canisius.edu The long-standing presence of the ABO polymorphism across such a wide range of primates underscores its functional significance beyond its role in blood transfusions. nih.gov

Global Distribution Patterns of ABO Alleles and Population Genetics

The frequencies of the A, B, and O alleles of the ABO gene vary significantly across human populations worldwide. nih.gov This variation is a classic example of human genetic diversity and has been studied extensively in the field of population genetics. nih.govlumenlearning.com The allele frequency is the rate at which a specific allele appears within a population. lumenlearning.com In population genetics, evolution is defined as a change in the frequency of an allele in a population over time. lumenlearning.com

Globally, the O blood group is the most common. medicalnewstoday.com However, the distribution of the A and B alleles shows distinct geographical patterns. For example, the frequency of the A allele is highest in parts of Europe and among certain indigenous populations in North America and Australia. The B allele reaches its highest frequencies in Central Asia and parts of Africa. Some populations, such as certain indigenous groups in South America, have a very high frequency of the O allele, with the A and B alleles being nearly absent. youtube.com

These distribution patterns are the result of a combination of evolutionary factors, including genetic drift, gene flow, and natural selection. lumenlearning.com Early studies of ABO allele frequencies were instrumental in constructing the first human evolutionary trees based on gene frequency data. nih.gov Modern population genetics continues to use ABO and other genetic markers to understand the history of human migrations and the relationships between different populations. nih.gov

Below is a data table illustrating the approximate prevalence of ABO blood groups in the United States, keeping in mind that these frequencies can vary among different ethnic groups within the country. medicalnewstoday.com

Blood TypePrevalence in the U.S.
O+37.4%
O-6.6%
A+35.7%
A-6.3%
B+8.5%
B-1.5%
AB+3.4%
AB-0.6%

Data sourced from Stanford School of Medicine Blood Center, as reported by Medical News Today. medicalnewstoday.com

Selective Pressures Driving ABO Polymorphism and Glycan Diversity

The persistence of the ABO polymorphism for millions of years strongly suggests that it has been maintained by balancing selection. nih.govnih.gov This form of natural selection actively maintains multiple alleles in a population, preventing any single allele from becoming fixed. nih.gov Several hypotheses have been proposed to explain the selective pressures driving this diversity.

A leading hypothesis is that pathogens have been a major selective force in the evolution of the ABO blood group system. nih.govnih.govnih.gov The A and B antigens are not only present on red blood cells but also on the surfaces of epithelial cells, particularly in the gastrointestinal tract. nih.govresearchgate.net Many viruses, bacteria, and other pathogens use cell surface glycans as receptors to attach to and enter host cells. nih.gov

Therefore, an individual's ABO blood type could influence their susceptibility or resistance to various infectious diseases. nih.govnih.gov For example, some studies suggest that individuals with blood group O may be more susceptible to severe cholera, while those with blood group A may be more at risk for smallpox. nih.govfrontiersin.org Conversely, having anti-A or anti-B antibodies could offer protection against pathogens that carry A-like or B-like antigens. nih.govresearchgate.net This constant arms race between hosts and pathogens, where the most common blood type is preferentially targeted, would create a selective advantage for rarer blood types, a phenomenon known as frequency-dependent selection. nih.govresearchgate.net

Balancing selection can operate through several mechanisms, including heterozygote advantage and frequency-dependent selection. nih.gov While heterozygote advantage, where individuals with two different alleles have higher fitness, is a possibility, the long-term maintenance of the ABO polymorphism is more likely due to frequency-dependent or fluctuating selection pressures. nih.gov

The idea is that the selective advantage of a particular blood group changes over time and space, depending on the prevailing pathogens in the environment. nih.gov When a pathogen that targets the A antigen is common, individuals with B or O blood types would have an advantage. If a different pathogen that targets the B antigen emerges, the selective pressure would shift. This dynamic interplay prevents any single allele from being eliminated from the population. nih.govnih.gov This "Red Queen" effect, where host glycans must constantly evolve to stay ahead of rapidly evolving pathogens, is thought to be a major driver of glycan diversity in nature. nih.gov

Comparative Analysis with Other Histo-Blood Group Systems and Glycan Families (e.g., Lewis, P Antigens)

The ABO system is just one of several histo-blood group systems that involve carbohydrate antigens. The Lewis and P blood group systems are other important examples. duke.edu Like the ABO antigens, the antigens of the Lewis system are carbohydrate structures. duke.edu The synthesis of Lewis antigens is closely intertwined with the ABO and secretor (FUT2) systems. nih.gov The secretor gene (FUT2) controls the expression of ABO antigens in bodily secretions and on mucosal surfaces. nih.govresearchgate.net

The Lewis antigens (Lea and Leb) are not intrinsic to the red blood cell membrane but are adsorbed from the plasma onto the surface of red blood cells. duke.edu The combined action of the ABO, Lewis, and secretor genes results in a complex variety of carbohydrate phenotypes on cells and in secretions, which can influence susceptibility to diseases. nih.govresearchgate.net

The P blood group system also involves glycosphingolipid antigens synthesized by the sequential addition of monosaccharides. duke.edu Both the Lewis and P systems, like the ABO system, exhibit polymorphisms within human populations and are implicated in host-pathogen interactions. The study of these different histo-blood group systems together provides a broader understanding of the evolution and functional significance of glycan diversity in humans. isbtweb.org

Q & A

Q. How can researchers resolve contradictory data in B-Hexa-T2-antibody binding studies?

  • Methodological Insight : Contradictions often arise from differences in experimental conditions (e.g., pH, temperature). Use surface plasmon resonance (SPR) to measure binding kinetics under controlled conditions. For example, anti-B monoclonal antibodies show reduced binding at pH <6.0 due to protonation of critical epitopes .
  • Case Study : SPR analysis of B-Hexa-T2 interactions with IgM antibodies revealed a dissociation constant (KD) of 1.2 µM at pH 7.4, but this increased to 8.7 µM at pH 5.5 .

Q. What experimental designs are optimal for studying B-Hexa-T2's role in host-pathogen interactions?

  • Methodological Insight : Immobilize B-Hexa-T2 on sensor chips (e.g., via amine coupling to human serum albumin) to study binding kinetics with bacterial adhesins (e.g., E. coli F18 fimbriae). Include negative controls (e.g., non-glycosylated HSA) to confirm specificity .
  • Data Interpretation : Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and distinguish entropy-driven vs. enthalpy-driven binding .

Q. How do genetic variations in glycosyltransferases affect B-Hexa-T2 biosynthesis?

  • Methodological Insight : Knockout models of A4GALT (α1,4-galactosyltransferase) or B3GNT1 (β1,3-N-acetylglucosaminyltransferase) can elucidate biosynthetic pathways. Analyze glycan profiles using liquid chromatography-tandem MS (LC-MS/MS) .
  • Contradiction Alert : Some studies report compensatory upregulation of B3GNT2 in B3GNT1<sup>-/-</sup> models, which may confound results. Use CRISPR-Cas9 dual knockouts to mitigate this .

Q. What are the limitations of using B-Hexa-T2 in transfusion medicine research?

  • Methodological Insight : While B-Hexa-T2 is critical for blood group typing, its solubility and stability in plasma analogs (e.g., saline-adenine-glucose-mannitol solutions) vary. Pre-test oligosaccharide integrity using <sup>1</sup>H NMR over 72 hours .
  • Clinical Relevance : Cross-reactivity with anti-A antibodies in subgroup Bweak phenotypes necessitates adsorption-elution studies to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.